molecular formula C12H8ClN3O2 B1600102 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol CAS No. 57567-95-0

4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol

Katalognummer: B1600102
CAS-Nummer: 57567-95-0
Molekulargewicht: 261.66 g/mol
InChI-Schlüssel: PDWJJJRPZTZWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol is a compound belonging to the class of benzotriazole-based UV absorbers. These compounds are widely used in various industrial applications due to their ability to absorb harmful UV radiation, thereby protecting materials from photodegradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol typically involves the reaction of 5-chloro-2H-benzotriazole with 1,3-benzenediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted benzotriazole derivatives .

Wissenschaftliche Forschungsanwendungen

4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the material from photodegradation. The compound interacts with UV light through its benzotriazole ring, which undergoes a reversible photochemical reaction to absorb and dissipate the UV energy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol is unique due to its specific chemical structure, which provides it with distinct UV absorption properties. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .

Eigenschaften

CAS-Nummer

57567-95-0

Molekularformel

C12H8ClN3O2

Molekulargewicht

261.66 g/mol

IUPAC-Name

4-(5-chlorobenzotriazol-2-yl)benzene-1,3-diol

InChI

InChI=1S/C12H8ClN3O2/c13-7-1-3-9-10(5-7)15-16(14-9)11-4-2-8(17)6-12(11)18/h1-6,17-18H

InChI-Schlüssel

PDWJJJRPZTZWDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)N2N=C3C=CC(=CC3=N2)Cl

Kanonische SMILES

C1=CC(=C(C=C1O)O)N2N=C3C=CC(=CC3=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.